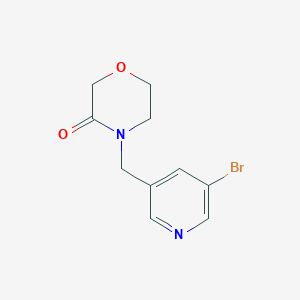
4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one is a chemical compound with the molecular formula C10H11BrN2O2. It is characterized by the presence of a bromopyridine moiety attached to a morpholinone ring.
Aplicaciones Científicas De Investigación
4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one typically involves the reaction of 5-bromopyridine-3-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products may include oxidized forms of the morpholinone ring.
Reduction Reactions: Reduced forms of the pyridine or morpholinone ring.
Mecanismo De Acción
The mechanism of action of 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various enzymes or receptors, modulating their activity. The morpholinone ring may also play a role in the compound’s overall biological activity by stabilizing the interaction with the target .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)pyridine: Similar in structure but lacks the morpholinone ring.
4-((5-Bromopyridin-3-yl)methyl)morpholine: Similar but with a different functional group on the morpholine ring.
Uniqueness
4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one is unique due to the presence of both the bromopyridine and morpholinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
4-[(5-bromopyridin-3-yl)methyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-3-8(4-12-5-9)6-13-1-2-15-7-10(13)14/h3-5H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLNVOQGRDXGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

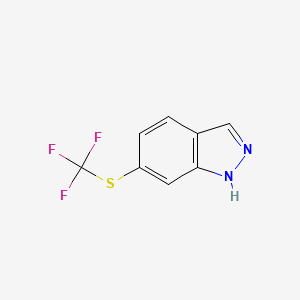
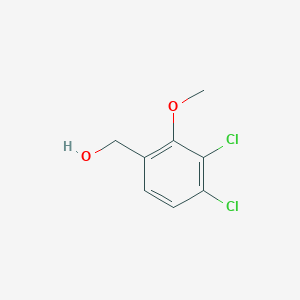

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)
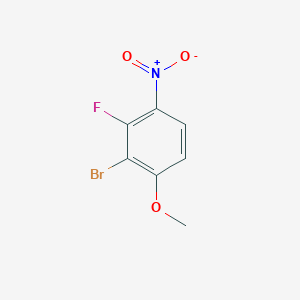
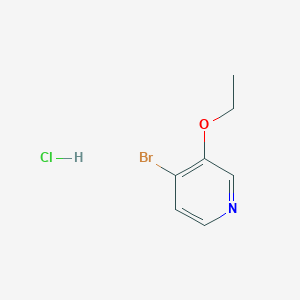
![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)
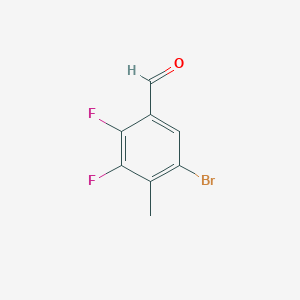
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)

